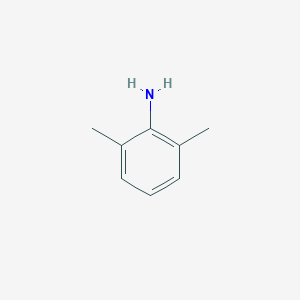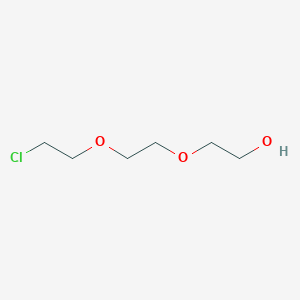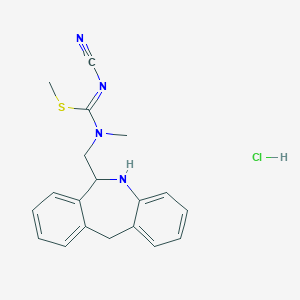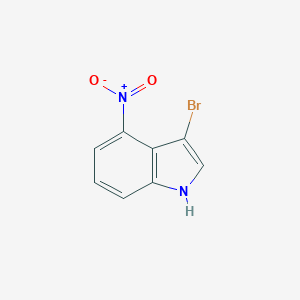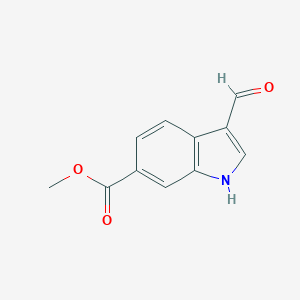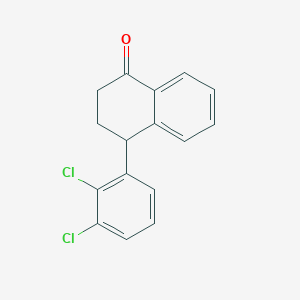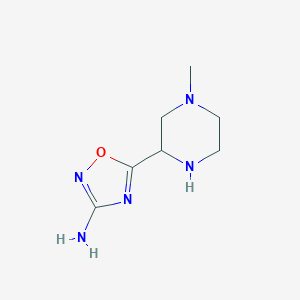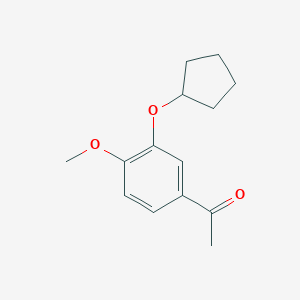
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a ketone that is structurally similar to other compounds that have been studied for their biological activity. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The compound's derivatives have been studied for their crystal structure, exemplified by the analysis of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, which revealed specific ring conformations and bond orientations (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
Synthesis and Structural Characterization :
- Various studies have focused on the synthesis of novel compounds from 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone or its derivatives and their structural characterization, such as the synthesis and characterization of a new aromatic hydrazone (Tian Xiao-xue, 2011).
Antimicrobial Activity :
- Compounds synthesized from this chemical have been evaluated for their antimicrobial properties. For example, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed notable antimicrobial activity (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Pharmaceutical Research :
- The compound has been involved in pharmaceutical research, particularly in the synthesis of derivatives for drug development. An example is the synthesis of Schiff bases using derivatives for antimicrobial activity testing (Divyaraj Puthran, B. Poojary, Nikil Purushotham, et al., 2019).
Chemical Synthesis Methods :
- Research has explored various chemical synthesis methods using this compound, such as the sonochemical method for synthesizing chalcones, demonstrating energy efficiency and improved crystallinity (K. J. Jarag, D. Pinjari, A. Pandit, G. Shankarling, 2011).
Platelet Aggregation Inhibition :
- Paeonol and its analogues synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone have been tested for platelet aggregation inhibitory activity, showing significant potential in this area (K. G. Akamanchi, P. Padmawar, UM Thatte, N. Rege, S. A. Dahanukar, 1999).
Molecular and Crystal Structures Analysis :
- The compound's derivatives are used in analyzing molecular and crystal structures, such as the study of 1,2,2,2- tetrakis(3-methoxyphenyl)ethanone for its crystallographic properties (L. Klemm, T. Weakley, 2000).
Eigenschaften
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTGMHTXWIENQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471768 | |
| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone | |
CAS RN |
141184-48-7 | |
| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



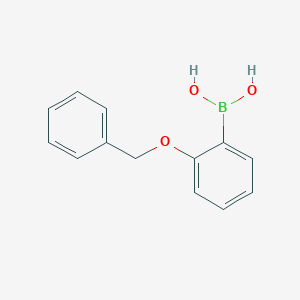
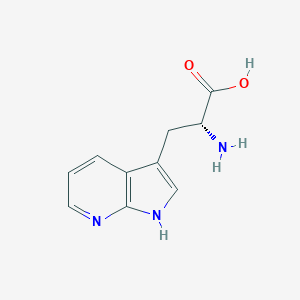
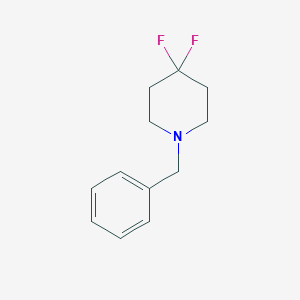
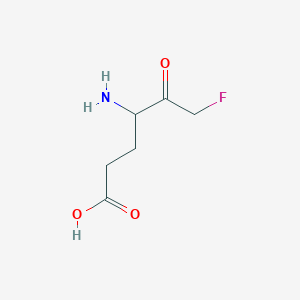
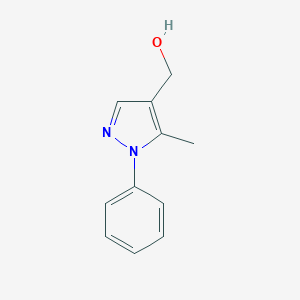
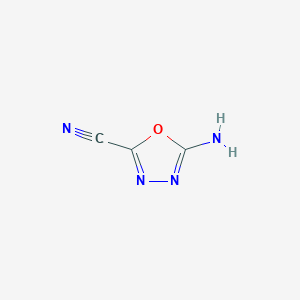
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
